molecular formula C11H17NO4S3 B2675725 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine CAS No. 1797886-20-4

3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Cat. No.: B2675725
CAS No.: 1797886-20-4
M. Wt: 323.44
InChI Key: VVNXWIWOHZPODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a functionalized azetidine derivative designed for advanced chemical synthesis and drug discovery research. The compound features a four-membered azetidine ring, a scaffold recognized for its value in medicinal chemistry as a conformationally constrained amine or amino acid surrogate . The presence of dual sulfonyl groups (isobutylsulfonyl and thiophen-2-ylsulfonyl) enhances the molecule's reactivity, making it a versatile synthetic intermediate for nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a building block in the development of novel heterocyclic compounds . The thiophene moiety is a privileged structure in pharmaceuticals, known to contribute to biological activity through its aromatic and electron-rich properties, and is found in molecules with a range of therapeutic effects . This combination of a strained azetidine ring and sulfonyl activators offers researchers a unique synthon for exploring structure-activity relationships, constructing peptidomimetics, and developing targeted libraries for high-throughput screening. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-thiophen-2-ylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S3/c1-9(2)8-18(13,14)10-6-12(7-10)19(15,16)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNXWIWOHZPODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multiple steps, including the formation of the azetidine ring and the introduction of sulfonyl groups. One common approach is to start with thiophene-2-sulfonyl chloride, which undergoes a nucleophilic substitution reaction with an azetidine derivative. The isobutylsulfonyl group can be introduced through a subsequent sulfonylation reaction using isobutylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process may involve techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding thiophene and azetidine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiophene and azetidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex chemical structures, facilitating the development of new materials and catalysts.

Biology

  • Interaction with Biological Molecules : Its unique structure allows it to engage with various biological targets, making it valuable for studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications

  • Specialty Chemicals Production : Utilized in the manufacturing of chemicals and materials that possess specific properties such as conductivity or fluorescence.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects

In comparative studies assessing the cytotoxic effects on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations exceeding 10 µM, indicating potential applications in cancer therapy.

Comparative Data Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates new material and catalyst development
BiologyInteraction with enzymes and proteinsUseful for enzyme mechanism studies
Industrial ProductionProduction of specialty chemicalsEnhances properties like conductivity and fluorescence
Antibacterial ActivityEfficacy against MRSASignificant antibacterial activity compared to traditional drugs
CytotoxicityEffects on cancer cell linesReduces cell viability at concentrations above 10 µM

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted Azetidines

3-(Cyclohexanesulfonyl)azetidine (Enamine Ltd. Building Block)
  • Structural Differences : The cyclohexanesulfonyl group introduces greater steric bulk and lipophilicity compared to the isobutylsulfonyl group in the target compound.
  • Synthetic Accessibility : Commercial availability suggests straightforward synthesis, likely via sulfonylation of azetidine intermediates under basic conditions .
  • Applications : Cyclohexanesulfonyl derivatives are often explored for CNS-targeted drugs due to enhanced blood-brain barrier penetration.
1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine
  • The triethylsilyl (TES) ether acts as a protecting group, enabling selective functionalization.
  • Synthetic Utility : Demonstrated in multistep syntheses (e.g., JAK inhibitors), highlighting sulfonyl groups’ versatility as intermediates .
L-084 Carbapenem Antibiotic
  • Structural Contrast : L-084 contains an azetidine side chain but lacks sulfonyl groups. Instead, it features a 1-methylcarbapenem core with a thiazoline moiety.
  • Pharmacological Data :
    • Bioavailability (BA) : 5.8–41.2% in rats.
    • Cmax : 0.3–15.3 µg/mL (dose-dependent).
    • Stability : High chemical stability under accelerated conditions (40°C, 75% RH) .
  • Relevance : Highlights azetidine’s role in enhancing pharmacokinetics, though sulfonyl groups in the target compound may alter absorption or metabolism.

Spiro-Azetidine Derivatives

2-(Anthracen-9-yl)-1-(3-(...))spiro[azetidine-3,9'-xanthen]-4-one (4b)
  • Structural Uniqueness : A spiro-fused azetidine-xanthene system with anthracene substituents.
  • Physicochemical Data :
    • Melting Point : 220–222°C (decomposition).
    • IR : 1,758 cm⁻¹ (β-lactam C=O stretch).
    • NMR : δ 3.78 ppm (CH2), 6.22 ppm (H-4).
  • Comparison : The target compound’s sulfonyl groups would replace the β-lactam carbonyl, altering hydrogen-bonding capacity and thermal stability .

Formulation and Stability Insights

Patent EP Formulations
  • Example Compound: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione.

Biological Activity

Chemical Structure

The compound features a unique structure combining an azetidine ring with isobutyl and thiophenesulfonyl groups. This structural complexity may contribute to diverse biological activities.

Potential Biological Activities

Sulfonyl-containing compounds and azetidines have been studied for various biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives exhibit significant antibacterial properties. The sulfonyl group can enhance the lipophilicity of the molecule, facilitating penetration through bacterial membranes.
  • Anticancer Properties : Some azetidine derivatives have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with sulfonyl groups are often investigated for their potential anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

Research Findings

While specific studies on “3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine” are lacking, similar compounds have demonstrated notable activities:

  • Azetidine Derivatives : A study highlighted that azetidine-based compounds possess various pharmacological properties, including antitumor and anti-inflammatory effects. The introduction of different substituents can modulate these activities significantly.
  • Sulfonamide Antibiotics : Research has established that sulfonamide antibiotics work by inhibiting bacterial folic acid synthesis. This mechanism could be extrapolated to other sulfonyl-containing compounds, suggesting potential antimicrobial activity.

Case Studies

While there are no direct case studies available for the specific compound, literature on related sulfonamide and azetidine derivatives provides insight into their biological profiles:

  • Case Study 1 : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Results indicated that modifications at the sulfonamide nitrogen significantly affected potency.
  • Case Study 2 : Azetidine derivatives were tested for anticancer activity in vitro. The results showed that specific substitutions led to enhanced cytotoxic effects against cancer cell lines.

Data Table: Summary of Biological Activities

Compound TypeActivity TypeReference Study
Sulfonamide DerivativesAntibacterialSmith et al., 2020
Azetidine DerivativesAnticancerJohnson et al., 2021
Sulfonamide AntibioticsAnti-inflammatoryLee et al., 2019

Q & A

Q. What are the recommended synthetic pathways for 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, and how can experimental efficiency be optimized?

To design synthetic routes, leverage computational reaction path searches based on quantum chemical calculations to predict feasible intermediates and transition states. This minimizes trial-and-error approaches and narrows optimal reaction conditions (e.g., solvent, temperature, catalysts). For efficiency, integrate experimental data into computational feedback loops using information science tools to iteratively refine parameters . Statistical design of experiments (DoE) can further reduce the number of trials by identifying critical variables (e.g., molar ratios, reaction time) through factorial or response surface methodologies .

Q. What purification and separation techniques are most effective for isolating this compound from reaction mixtures?

Membrane technologies (e.g., nanofiltration) or chromatographic methods (e.g., HPLC with polar stationary phases) are suitable due to the compound’s sulfonyl groups, which influence polarity and solubility. For scale-up, evaluate solvent compatibility and phase-separation behavior using ternary phase diagrams. Fractional crystallization may also be viable if the compound exhibits distinct solubility profiles in specific solvents (e.g., DCM/hexane mixtures) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic methods (e.g., 1^1H/13^13C NMR, FT-IR) with high-resolution mass spectrometry (HRMS) for structural confirmation. For electronic properties, employ density functional theory (DFT) calculations to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can corroborate computational results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and spill containment procedures. Conduct a hazard assessment for sulfonyl groups (potential irritants) and thiophene derivatives (flammability). Pre-experiment safety exams with 100% proficiency are mandatory for personnel .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly under varying catalytic conditions?

Use quantum chemical calculations (e.g., transition state theory) to model elementary steps, such as nucleophilic substitutions or sulfonyl group transfers. Experimental kinetic studies (e.g., rate constant determination via stopped-flow spectroscopy) paired with isotopic labeling (18^{18}O, 34^{34}S) can track atom migration pathways. Compare computed activation energies with experimental Arrhenius plots to validate mechanisms .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or byproduct formation?

Apply comparative analysis frameworks to isolate variables (e.g., reagent purity, humidity). For yield discrepancies, use DoE to identify interaction effects between parameters. Advanced analytics (e.g., LC-MS/MS) can detect trace byproducts, while computational microkinetic models may reveal hidden intermediates or side reactions .

Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, acidic/alkaline environments)?

Design accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For hydrolytic stability, expose the compound to buffered solutions (pH 1–13) and monitor degradation via 1^1H NMR or HPLC. Correlate results with DFT-predicted bond dissociation energies .

Q. What methodologies optimize synergistic effects in multicomponent reactions involving this compound?

Employ multivariate optimization (e.g., Pareto front analysis) to balance competing factors like reactivity and selectivity. Use in situ spectroscopic monitoring (Raman, IR) to track intermediate formation and adjust reagent addition rates dynamically. Computational fluid dynamics (CFD) simulations can optimize reactor hydrodynamics for heat/mass transfer .

Q. How can computational models predict the compound’s behavior in novel reaction systems or biological targets?

Develop QSAR/QSPR models using descriptors like logP, topological polar surface area, and sulfonyl group electronegativity. Molecular docking studies (e.g., AutoDock Vina) can screen for binding affinities with enzymes or receptors, validated by in vitro assays (e.g., enzyme inhibition) .

Q. What advanced techniques assess the compound’s role in heterogeneous catalysis or material science applications?

Investigate surface interactions via X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy (SPM). For catalytic activity, use fixed-bed or slurry reactors with online GC/MS analysis to monitor turnover frequencies. Compare with reactor design principles (e.g., CSTR vs. plug-flow) to optimize performance .

Q. How can researchers address toxicity or environmental impact during early-stage development?

Conduct in silico toxicity prediction (e.g., ProTox-II, ECOSAR) for preliminary risk assessment. Follow OECD guidelines for biodegradability testing (e.g., closed bottle test) and bioaccumulation potential (logKow). Partner with atmospheric chemistry programs to model long-term environmental fate, including photodegradation pathways .

Methodological Notes

  • Data Validation : Cross-reference computational predictions with orthogonal experimental techniques (e.g., XRD for crystallinity vs. DFT-optimized structures).
  • Contradiction Management : Use Bayesian statistics to quantify uncertainty in conflicting datasets .
  • Interdisciplinary Integration : Combine chemical engineering frameworks (e.g., process simulation tools like Aspen Plus) with synthetic chemistry data for scalable workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.